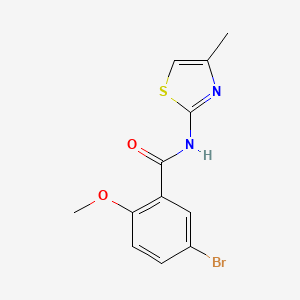

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMTB belongs to the family of benzamides and is known to have a thiazole ring attached to it.

Mechanism of Action

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is known to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system. This compound enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and inhibition of seizures.

Biochemical and Physiological Effects

This compound has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. It has also been shown to improve cognitive function and memory in rats. This compound has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been extensively studied for its potential pharmacological properties and has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation. It has also been reported to have a short half-life in vivo.

Future Directions

There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. The development of novel analogs of this compound with improved pharmacological properties is also an area of active research.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-bromo-5-nitroanisole and 4-methyl-2-aminothiazole in the presence of a catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The product obtained is then treated with hydrochloric acid and sodium hydroxide to obtain this compound as a white crystalline solid.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name |

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(13)3-4-10(9)17-2/h3-6H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITMKIDISVILCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)

![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)

![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)

![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)

![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)

![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)